

5-Bromo-1,10-phenanthroline synthesis protocol

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Compound of Interest

Compound Name: 5-Bromo-1,10-phenanthroline

Cat. No.: B1267314

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An In-depth Technical Guide to the Synthesis of 5-Bromo-1,10-phenanthroline

This technical guide provides a comprehensive overview of the synthesis of **5-bromo-1,10-phenanthroline**, a key building block in the development of functional materials and pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

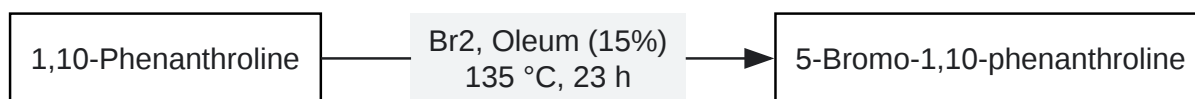
Introduction

5-Bromo-1,10-phenanthroline is a heterocyclic compound widely utilized as a ligand in coordination chemistry and as a precursor in the synthesis of more complex organic molecules. Its ability to form stable complexes with various metal ions makes it a valuable component in the design of catalysts, sensors, and photoluminescent materials. This guide details a reliable and high-yielding protocol for its preparation.

Synthesis Methodology

The most common and effective method for the synthesis of **5-bromo-1,10-phenanthroline** is through the direct electrophilic bromination of 1,10-phenanthroline. This process typically employs bromine in the presence of oleum (fuming sulfuric acid). The reaction conditions, such as temperature and reaction time, are critical for achieving a high yield and minimizing the formation of byproducts.^{[1][2]}

Reaction Scheme



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Caption: Reaction scheme for the synthesis of **5-bromo-1,10-phenanthroline**.

Experimental Protocol

This protocol is a modification of the method described by Mlochowski and has been optimized for maximum yield.[1][2]

Materials:

- 1,10-Phenanthroline (3.6 g, 20 mmol)
- Oleum (15%) (12 mL)
- Bromine (0.60 mL, 11.6 mmol)
- Ice
- Ammonium hydroxide (NH₄OH)
- Chloroform (CHCl₃)
- Anhydrous sodium sulfate (Na₂SO₄)
- Activated charcoal
- Diethyl ether
- Methylene chloride (CH₂Cl₂)

Equipment:

- Heavy-walled glass reaction tube with a Teflon screw top and Viton O-ring

- Ice bath
- Silicon oil bath
- Standard laboratory glassware for extraction and filtration
- Rotary evaporator

Procedure:

- Place 3.6 g (20 mmol) of 1,10-phenanthroline into a heavy-walled glass reaction tube.
- Cool the reaction tube in an ice bath.
- Carefully add 12 mL of oleum (15%) and 0.60 mL (11.6 mmol) of bromine to the reaction tube.
- Seal the tube with the Teflon screw top.
- Transfer the reaction tube to a silicon oil bath and slowly raise the temperature to 135 °C.
- Maintain the reaction at 135 °C for 23 hours.^[1]
- After 23 hours, cool the reaction mixture to room temperature.
- Pour the cooled mixture over ice and neutralize with ammonium hydroxide.
- Extract the product with chloroform.
- Treat the combined chloroform extracts with activated charcoal and stir.
- Dry the filtered extracts over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Recrystallize the crude solid from hot diethyl ether with a minimum amount of methylene chloride to yield the pure product.

Data Presentation

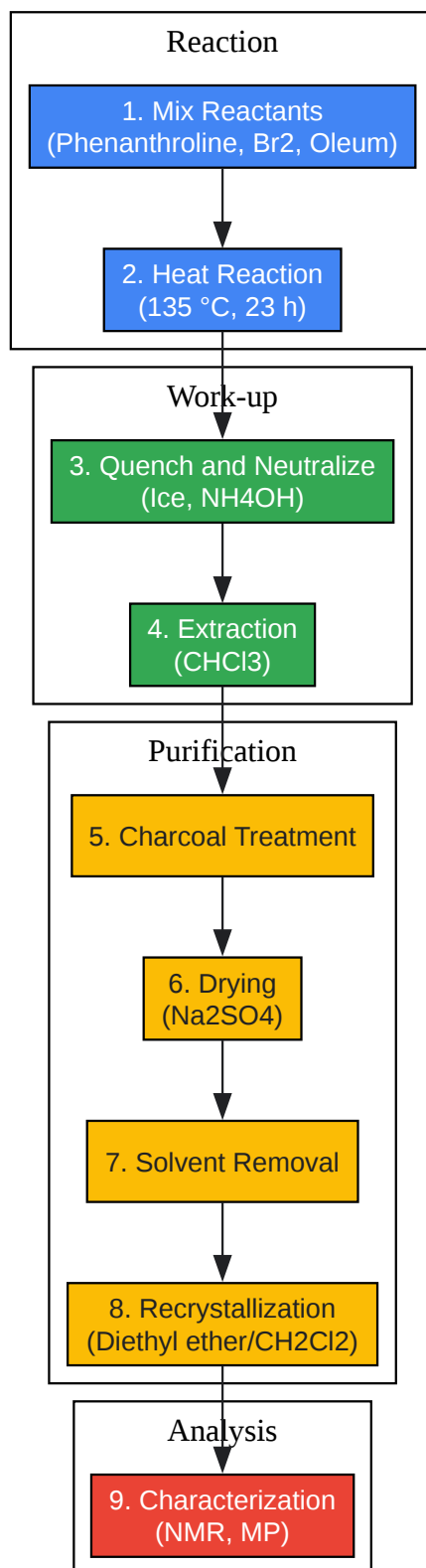
The following table summarizes the key quantitative data for the synthesis protocol.

Parameter	Value	Reference
Reactants		
1,10-Phenanthroline	3.6 g (20 mmol)	[1]
Bromine	0.60 mL (11.6 mmol)	[1]
Oleum (15%)	12 mL	[1]
Reaction Conditions		
Temperature	135 °C	[1]
Reaction Time	23 hours	[1]
Product Information		
Product Name	5-Bromo-1,10-phenanthroline	[1]
Molecular Formula	C ₁₂ H ₇ BrN ₂	[1]
Molecular Weight	259.1 g/mol	[1]
Yield	4.67 g (90%)	[1]
Melting Point	119 °C	[2]

Purification and Characterization

Purification of the crude product is crucial to remove unreacted starting material and potential byproducts such as 5,6-dibromophenanthroline and 1,10-phenanthroline-5,6-dione, which can form at higher temperatures.[1][2] The described protocol utilizes extraction, treatment with charcoal, and recrystallization.[1] Characterization of the final product can be performed using standard analytical techniques such as ¹H NMR spectroscopy to confirm the structure and purity. The crude reaction mixture may contain about 5% unreacted phenanthroline as determined by ¹H NMR spectroscopy.[1]

Experimental Workflow



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Caption: Step-by-step experimental workflow for the synthesis and purification of **5-bromo-1,10-phenanthroline**.

Conclusion

This guide provides a detailed and reproducible protocol for the synthesis of **5-bromo-1,10-phenanthroline**. By carefully controlling the reaction parameters, a high yield of the desired product can be achieved. The methodologies and data presented herein are intended to support researchers in their efforts to synthesize this important chemical intermediate for a variety of applications in drug discovery and materials science.

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References

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